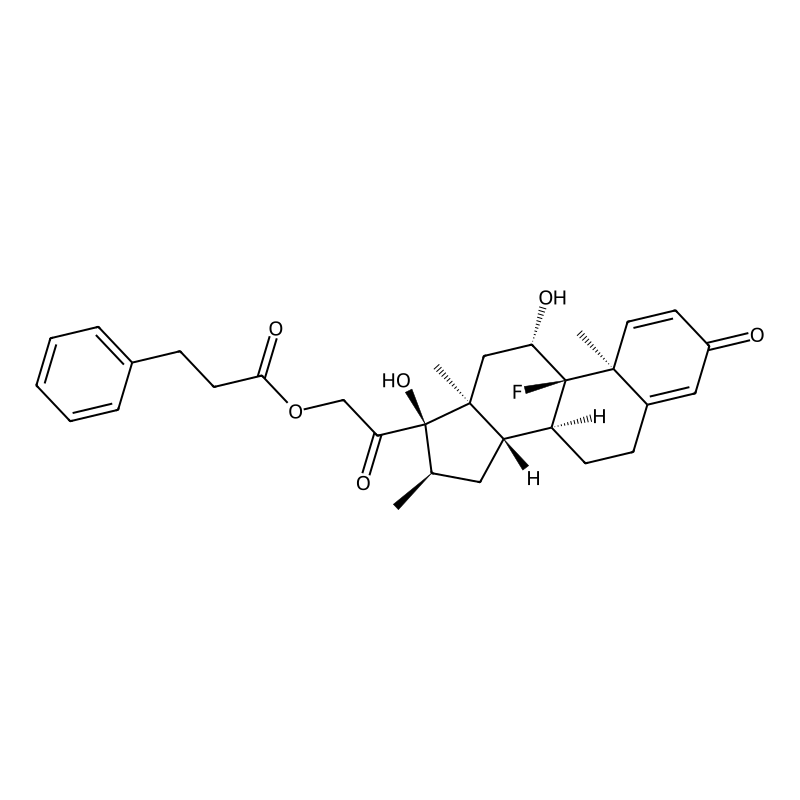

Dexamethasone phenylpropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dexamethasone phenylpropionate is a synthetic corticosteroid derived from dexamethasone, characterized by the addition of a phenylpropionate ester group at the 21-position. Its chemical formula is , and it is recognized for its potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various medical applications, particularly in treating inflammatory conditions and certain types of cancer.

Corticosteroids like DP act by mimicking the effects of cortisol, a natural hormone involved in various physiological processes, including the inflammatory response []. They bind to glucocorticoid receptors in cells, leading to changes in gene expression that ultimately reduce inflammation and suppress the immune system [].

Anti-inflammatory properties:

Dexamethasone, the parent compound of dexamethasone phenylpropionate, possesses potent anti-inflammatory properties. Research suggests that dexamethasone phenylpropionate might also exhibit similar anti-inflammatory effects. Studies have investigated its potential to reduce inflammation in various models, including:

- Rheumatoid arthritis: A study in rats with rheumatoid arthritis found that dexamethasone phenylpropionate suppressed the production of inflammatory mediators, suggesting its potential as a therapeutic option [].

- Allergic asthma: Another study explored the effects of dexamethasone phenylpropionate in a mouse model of allergic asthma. The results demonstrated its ability to reduce airway inflammation and hyperresponsiveness [].

These studies highlight the potential of dexamethasone phenylpropionate as an anti-inflammatory agent, but further research is needed to confirm its efficacy and safety in various disease models and clinical settings.

Immunosuppression:

Dexamethasone, due to its anti-inflammatory properties, also possesses immunosuppressive effects. Similar to its parent compound, dexamethasone phenylpropionate might exhibit immunosuppressive properties as well. This potential application has been explored in the context of:

- Organ transplantation: Research suggests that dexamethasone phenylpropionate might be effective in preventing graft rejection after organ transplantation in animals []. However, further investigation is necessary to assess its suitability for clinical use in this setting.

Other potential applications:

Preliminary research has also explored the potential of dexamethasone phenylpropionate in other areas, including:

- Cancer treatment: Some studies have investigated the potential use of dexamethasone phenylpropionate in combination with other anti-cancer agents []. However, further research is needed to determine its efficacy and safety in cancer treatment.

- Neurodegenerative diseases: Research suggests that dexamethasone phenylpropionate might have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's disease []. However, much more research is needed in this area to understand its potential therapeutic applications.

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding dexamethasone and phenylpropionic acid.

- Oxidation: The compound can be oxidized at specific positions, affecting its biological activity.

- Reduction: Certain functional groups may undergo reduction, altering its pharmacological properties.

These reactions are essential for understanding the compound's stability and metabolism in biological systems.

Dexamethasone phenylpropionate exhibits significant biological activity through its interaction with glucocorticoid receptors. Upon binding, it modulates gene expression, leading to:

- Anti-inflammatory effects: Reducing inflammation by inhibiting the release of pro-inflammatory cytokines.

- Immunosuppressive actions: Suppressing immune responses, which is beneficial in autoimmune disorders.

- Antiproliferative effects: Inhibiting cell proliferation, making it useful in certain cancer treatments.

The pharmacokinetics of dexamethasone phenylpropionate show a terminal half-life of approximately 25.6 hours in plasma, indicating prolonged action compared to other corticosteroids .

The synthesis of dexamethasone phenylpropionate typically involves the following steps:

- Starting Materials: Dexamethasone and phenylpropionic acid are used as primary reactants.

- Esterification Reaction: The carboxylic acid group of phenylpropionic acid reacts with the hydroxyl group of dexamethasone in the presence of a catalyst (often an acid catalyst) to form the ester bond.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity levels suitable for pharmaceutical use.

This method allows for efficient production while maintaining the integrity of the steroid structure.

Dexamethasone phenylpropionate is employed in various medical applications:

- Treatment of Inflammatory Conditions: Used in dermatology for skin disorders such as eczema and psoriasis.

- Veterinary Medicine: Administered for inflammatory diseases in animals .

- Cancer Therapy: Utilized as part of treatment regimens for certain malignancies due to its antiproliferative properties.

Its versatility makes it a valuable compound in both human and veterinary medicine.

Studies have shown that dexamethasone phenylpropionate interacts with various biological systems:

- Drug Interactions: It may interact with other medications that affect liver enzymes involved in drug metabolism, altering its efficacy and safety profile.

- Biological Pathways: The compound influences multiple signaling pathways related to inflammation and immune response, necessitating careful monitoring during concurrent therapies.

Understanding these interactions is crucial for optimizing treatment protocols.

Similar Compounds

Dexamethasone phenylpropionate shares structural and functional similarities with several other corticosteroids. Here are some notable compounds:

| Compound Name | Key Features |

|---|---|

| Dexamethasone | A potent anti-inflammatory without esterification. |

| Betamethasone | Similar anti-inflammatory effects with a different ester group. |

| Triamcinolone acetonide | Another corticosteroid used for similar applications but with different pharmacokinetics. |

| Prednisolone | A widely used corticosteroid with distinct properties compared to dexamethasone derivatives. |

Uniqueness

Dexamethasone phenylpropionate's unique feature lies in its esterification at the 21-position, which enhances its lipophilicity and prolongs its action compared to non-esterified forms like dexamethasone. This modification allows for more sustained therapeutic effects, making it particularly useful in clinical settings where long-lasting action is desired.

Esterification Mechanisms: Carbodiimide-Mediated Coupling Reactions

The synthesis of dexamethasone phenylpropionate primarily involves the esterification of dexamethasone with phenylpropionic acid through carbodiimide-mediated coupling reactions . This reaction represents a critical example of Steglich esterification, where dicyclohexylcarbodiimide serves as the coupling reagent and 4-dimethylaminopyridine functions as a catalyst [7] [10]. The carbodiimide chemistry utilizes coupling agents in the form of carbodiimides to activate carboxyl groups through a well-defined mechanism [7].

The reaction mechanism proceeds through several distinct stages [7] [9]. Initially, the carboxylic acid group of phenylpropionic acid reacts with the carbodiimide to produce an O-acylisourea intermediate [7]. This intermediate subsequently transfers the acyl group to dimethylaminopyridine, which then reacts with the hydroxyl group of dexamethasone to form the corresponding ester [9]. The most commonly employed carbodiimides for dexamethasone conjugation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, N,N′-dicyclohexylcarbodiimide, and N,N′-diisopropylcarbodiimide [7].

The optimal reaction conditions typically require anhydrous environments to prevent hydrolysis of the ester bond . Various additives such as N-hydroxybenzotriazole or N-hydroxysuccinimide are frequently incorporated in carbodiimide chemistry to increase yields and decrease side reactions [7]. The reaction generally proceeds at room temperature, making it particularly suitable for sensitive steroid substrates [10].

Table 1: Carbodiimide-Mediated Coupling Reaction Parameters

| Parameter | Optimal Conditions | Alternative Options |

|---|---|---|

| Coupling Agent | Dicyclohexylcarbodiimide | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, N,N′-diisopropylcarbodiimide [7] |

| Catalyst | 4-dimethylaminopyridine | N-hydroxybenzotriazole [7] |

| Temperature | Room temperature | Variable based on substrate [10] |

| Solvent | Anhydrous organic solvents | Dichloromethane, tetrahydrofuran [12] |

| Reaction Time | 12-24 hours | Dependent on scale |

The mechanism involves the formation of a resonance-stabilized O-acylisourea intermediate, which enables sufficient reaction time while maintaining reactivity for complete conversion to the desired ester product [11]. Dimethylaminopyridine acts as an active reagent to transfer the acyl group, and without this catalyst, irreversible reactions may occur generating side products such as N-acyl urea or possible anhydrides, leading to poor or diminished yields [9].

Purification Techniques: Chromatographic Separation Protocols

Chromatographic separation represents the primary purification methodology for dexamethasone phenylpropionate following synthesis [13]. High-performance liquid chromatography techniques have been extensively developed for the separation of steroid esters from their impurities and related substances [13] [15]. The chromatographic separation of steroid esters is typically achieved using C18 analytical columns with specific mobile phase compositions [13].

Reversed-phase liquid chromatography employs octadecyl stationary phases with gradient elution systems [13] [16]. The mobile phase typically consists of water with formic acid solution and acetonitrile with formic acid solution, with composition ratios varying throughout the separation process [13]. Column temperatures are maintained at elevated levels, typically around 45°C, to optimize separation efficiency [13].

Table 2: Chromatographic Separation Parameters for Steroid Esters

| Parameter | Specification | Alternative Options |

|---|---|---|

| Column Type | Poroshell 120 EC-C18 (150 mm × 2.1 mm, 2.7 μm) [13] | X-Bridge C18 (250 mm × 4.6 mm, 3.5 μm) [15] |

| Mobile Phase A | Water with 0.1% formic acid [13] | Buffer solutions [15] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid [13] | Methanol-based systems [16] |

| Flow Rate | 0.25-0.40 mL/min [13] | 0.8-1.0 mL/min [15] |

| Detection Wavelength | 240-254 nm [13] [15] | 239 nm [18] |

| Column Temperature | 45°C [13] | 40-50°C [16] |

The purification process often involves solid-phase extraction techniques using specialized cartridges [13]. Strata-X cartridges are successively activated with methanol and water, followed by sample application and washing with methanol solutions [13]. The steroid esters are subsequently eluted using acetonitrile and ethyl acetate combinations [13].

Advanced separation techniques employ ultra-high performance liquid chromatography with gradient elution systems for enhanced resolution [15]. The method demonstrates excellent separation capabilities for dexamethasone and related impurities, with retention times typically occurring around 41.589 minutes for dexamethasone under optimized conditions [15]. The developed chromatographic methods exhibit linearity over concentration ranges of 0.162 to 3.052 μg/ml with correlation coefficients exceeding 0.9999 [15].

Stability Optimization: Humidity and Temperature Control Strategies

Stability optimization of dexamethasone phenylpropionate requires comprehensive understanding of environmental factors affecting chemical integrity [20] [21]. Temperature and humidity represent the most critical parameters influencing the stability of steroid esters during storage and processing [20] [22]. Dexamethasone demonstrates varying stability profiles under different stress conditions, with particular sensitivity to acidic environments and oxidative stress [21].

Temperature control strategies are fundamental to maintaining chemical stability [22] [23]. Studies indicate that steroid compounds remain stable at refrigerated temperatures for extended periods, while elevated temperatures accelerate degradation processes [22]. At temperatures of 37°C, significant decreases in steroid concentrations occur within 48-62 hours, with testosterone concentrations declining by 34% at 48 hours and 52% at 62 hours [22]. Cortisol concentrations show similar patterns, decreasing by 19% after 48 hours and 27% after 62 hours at elevated temperatures [22].

Table 3: Temperature-Dependent Stability Profiles

| Storage Temperature | Stability Duration | Degradation Rate | Recommended Conditions |

|---|---|---|---|

| 4°C | >91 days [20] | Minimal (<5%) [20] | Refrigerated storage [24] |

| 23°C (Room Temperature) | 60-91 days [20] | <7% over 91 days [20] | Short-term storage [20] |

| 37°C | 24-48 hours [22] | 20-50% within 62 hours [22] | Not recommended [22] |

| -20°C | >1 year [23] | <15% annually [23] | Long-term storage [23] |

Humidity control represents another crucial aspect of stability optimization [21] [24]. Dexamethasone exhibits degradation in acidic medium by approximately 7.7% and under oxidation conditions by 19.9%, while remaining stable in alkaline medium and under light exposure [21]. The pharmaceutical formulations require storage in tightly closed containers protected from moisture and light [24].

Accelerated stability studies conducted under International Conference on Harmonisation guidelines demonstrate that dexamethasone maintains stability for 24 months when stored at appropriate conditions [24]. The recommended storage conditions include refrigeration at 5°C ± 3°C, with bags kept tightly closed to protect from moisture and stored in original packaging to protect from light [24]. Studies indicate that all biomarkers remain stable for up to one year at 4°C, -20°C, or -70°C, and for at least four weeks at room temperature [23].

Polymorphism Studies: Crystal Form Characterization

Polymorphism studies of dexamethasone and its esters reveal complex crystalline behavior with significant implications for pharmaceutical properties [26] [27]. Dexamethasone exhibits multiple polymorphic forms, with commercial Form A and reported Form B representing the primary crystalline modifications [27]. These polymorphs demonstrate distinct structural characteristics and physicochemical properties that influence solubility and bioavailability [27].

Crystal form characterization employs multiple analytical techniques including powder X-ray diffraction, differential scanning calorimetry, and single-crystal X-ray diffraction [26] [27]. The commercial Form A crystallizes in the P212121 space group with Z′ = 1, while Form B maintains the same space group but with Z′ = 2 [27]. Form A constitutes a trimer ring motif, whereas Form B maintains a dimer synthon between two symmetry-independent dexamethasone molecules [27].

Table 4: Polymorphic Forms of Dexamethasone

| Polymorph | Space Group | Z′ Value | Structural Motif | Melting Point | Solubility Enhancement |

|---|---|---|---|---|---|

| Form A (Commercial) | P212121 [27] | 1 [27] | Trimer ring [27] | Higher [27] | 1.5-fold vs Form B [27] |

| Form B | P212121 [27] | 2 [27] | Dimer synthon [27] | Lower [27] | Baseline [27] |

| Metastable Forms | Variable [26] | Variable [26] | Complex [26] | Variable [26] | Under investigation [26] |

Dexamethasone palmitate, a related ester, demonstrates two polymorphic crystalline forms obtained from different solvents [29]. Form A crystallizes from acetone while Form B forms from n-heptane, with each exhibiting distinct X-ray powder patterns and infrared spectra [29]. The crystal structure analysis reveals that the molecular conformation of the hydrocarbon chain adopts a fully extended configuration nearly perpendicular to the dexamethasone ring [29].

Milling techniques have proven advantageous for preparing amorphous dexamethasone without chemical degradation [26]. This process enables crystalline polymorphic transformations either from milling-induced amorphous samples or from mechanically damaged polymorphic forms [26]. The relative stability of polymorphs can be determined through systematic milling studies when conventional methods prove inconclusive [26].

The aqueous solubility experiments demonstrate that commercial Form A exhibits 1.5-fold greater solubility compared to Form B, with this difference inversely correlating with their respective melting points [27]. Advanced characterization techniques including solid-state nuclear magnetic resonance, infrared spectroscopy, and Hirshfeld surface analysis provide comprehensive structural information for polymorphic identification [31].

Scalability Challenges in Continuous Flow Synthesis

Scalability challenges in continuous flow synthesis of dexamethasone phenylpropionate encompass multiple technical and operational considerations [34] [35]. Continuous flow processes offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety profiles, and reduced material at risk [35] [40]. However, the transition from laboratory-scale synthesis to industrial production presents unique challenges specific to steroid ester chemistry [37].

The primary scalability challenges include poor control of reaction processes and difficulty in obtaining desired products efficiently [35]. Traditional batch synthesis methods for steroid esters often require harsh conditions or extended reaction times that become problematic at larger scales [37]. Continuous flow technology enables operation at elevated temperatures and pressures while maintaining precise control over reaction parameters [40].

Table 5: Scalability Comparison - Batch vs. Continuous Flow

| Parameter | Batch Synthesis | Continuous Flow | Advantage Factor |

|---|---|---|---|

| Reaction Time | 12-24 hours | 5-20 minutes [35] | 36-288x faster [35] |

| Temperature Control | Limited precision [37] | Precise control [40] | Enhanced safety [40] |

| Material at Risk | 100% of batch [35] | <1% at any time [40] | 100x reduction [40] |

| Yield Consistency | Variable [35] | Reproducible [34] | Improved quality [34] |

| Scale-up Linearity | Non-linear [39] | Linear scaling [38] | Predictable [38] |

Heat and mass transfer limitations represent significant obstacles in scaling continuous flow synthesis [34] [38]. The enhanced reaction kinetics and mass transfer achieved in flow systems can improve yields significantly, with some reactions showing yield improvements from 28% in batch to 72% in continuous flow conditions [35]. However, these improvements require careful optimization of residence times, mixing patterns, and thermal management [34].

Product integrity tracking presents additional complexity in continuous manufacturing systems [39]. Unlike batch processes where product integrity is easily monitored, continuous systems require sophisticated analytical techniques and real-time monitoring capabilities [39]. The pharmaceutical industry estimates that inefficient batch manufacturing costs approximately 50 billion dollars annually, providing strong economic incentives for continuous flow adoption [39].

The implementation of continuous flow synthesis for pharmaceutical applications demands compliance with good manufacturing practice conditions [40]. Recent developments include 24-day continuous operations producing over two million tons of intermediate products with 95% yield after appropriate workup and crystallization [40]. These achievements demonstrate the viability of continuous flow synthesis for large-scale pharmaceutical production while maintaining product quality and regulatory compliance [40].

The development of robust high-performance liquid chromatography methods for dexamethasone phenylpropionate requires careful optimization of multiple chromatographic parameters to achieve adequate separation from related compounds and degradation products. Contemporary analytical approaches employ reversed-phase chromatography as the predominant separation mechanism due to the compound's moderate lipophilicity and chemical stability under typical analytical conditions [1] [2].

Optimal mobile phase composition typically utilizes acetonitrile-water systems with gradient elution to achieve baseline resolution. Studies have demonstrated that a mobile phase consisting of acetonitrile and water in a 28:72 volume ratio provides excellent chromatographic performance, with retention times ranging from 23.11 minutes for dexamethasone phenylpropionate and 10.3 minutes for the parent dexamethasone compound [2] [3]. Alternative mobile phase systems employing methanol-water combinations (65:35 volume ratio) have shown comparable separation efficiency with reduced retention times of 8.2 to 8.9 minutes, making them suitable for high-throughput analytical applications [5].

Column selection plays a critical role in method performance, with reversed-phase octadecylsilane columns demonstrating superior selectivity for corticosteroid esters. Synergi Fusion columns (150 × 2.0 mm, 5 μm particle size) have proven particularly effective for dexamethasone phenylpropionate analysis, providing enhanced peak shape and reduced tailing compared to conventional octadecylsilane phases [2]. The use of smaller particle sizes (sub-2 μm) in ultra-high-performance liquid chromatography applications can significantly reduce analysis time while maintaining chromatographic resolution [3].

Detection wavelength optimization requires consideration of the compound's ultraviolet absorption characteristics. Dexamethasone phenylpropionate exhibits maximum absorption at 239 nanometers, corresponding to the α,β-unsaturated carbonyl chromophore in the steroid A-ring [1] [5]. Alternative detection at 254 nanometers provides adequate sensitivity while offering better compatibility with mobile phase systems containing acetonitrile gradients [6].

Temperature control represents another crucial parameter affecting chromatographic performance. Column temperatures between 25°C and 30°C provide optimal peak shape and reproducibility while maintaining acceptable backpressure levels [5] [2]. Higher temperatures can lead to increased degradation of thermally labile ester bonds, particularly under prolonged analytical sequences.

Mass Spectrometric Detection Limits in Biological Matrices

Mass spectrometric detection of dexamethasone phenylpropionate in complex biological matrices requires sophisticated ionization and fragmentation strategies to achieve the sensitivity necessary for pharmacokinetic and bioavailability studies. Electrospray ionization in positive mode represents the most widely employed approach, generating protonated molecular ions at mass-to-charge ratio 471.2 [7] [8].

The compound exhibits characteristic fragmentation patterns under collision-induced dissociation conditions, producing major product ions at mass-to-charge ratios 355.0, 337.0, and 319.0 [9]. These fragments correspond to sequential losses of water and phenylpropionic acid moieties, providing structural confirmation and enabling selective reaction monitoring approaches for quantitative analysis. Collision energies between 20 and 25 electron volts optimize fragmentation efficiency while maintaining adequate precursor ion abundance [7].

Detection limits in plasma matrices typically range from 0.05 to 0.1 nanograms per milliliter using liquid chromatography-tandem mass spectrometry with electrospray ionization [7] [10]. These sensitivity levels enable pharmacokinetic studies following therapeutic dosing regimens, where plasma concentrations may remain detectable for extended periods due to the compound's prolonged elimination half-life. Urine matrices generally permit slightly higher detection limits (0.1 to 0.5 nanograms per milliliter) due to reduced matrix complexity and lower protein content [11] [12].

Tissue matrices present greater analytical challenges due to increased matrix effects and complex sample preparation requirements. Detection limits in liver, muscle, and kidney tissues typically range from 0.6 to 0.7 nanograms per gram using validated liquid chromatography-tandem mass spectrometry methods [12]. These sensitivity levels are adequate for residue analysis applications but may require concentration techniques for pharmacodynamic studies.

Alternative ionization approaches, including atmospheric pressure chemical ionization, can provide enhanced sensitivity for certain applications. Atmospheric pressure chemical ionization tends to produce more stable molecular ions with reduced in-source fragmentation, potentially improving detection limits in complex matrices [13] [14]. However, electrospray ionization remains the preferred approach due to its compatibility with aqueous mobile phases and superior ionization efficiency for polar steroid esters.

Validation Parameters: Limit of Quantification, Limit of Detection, and Matrix Effect Studies

Comprehensive analytical method validation for dexamethasone phenylpropionate requires evaluation of multiple performance characteristics across relevant biological matrices. Linearity assessments typically encompass concentration ranges from 0.2 to 100 nanograms per milliliter in plasma, with correlation coefficients consistently exceeding 0.999 [7] [15]. Extended linearity ranges up to 500 nanograms per milliliter may be necessary for tissue analysis or overdose situations.

Precision evaluation encompasses both intra-day and inter-day variability assessments at multiple concentration levels. Acceptable precision criteria typically require relative standard deviations below 15% at the limit of quantification and below 10% at higher concentrations [16] [15]. Recent validation studies have reported precision values ranging from 2.23% to 8.77% for plasma analysis and 1.0% to 3.0% for urine analysis, demonstrating excellent method reproducibility [17] [7].

Accuracy determination through recovery studies generally yields values between 89.6% and 105.8% across the validated concentration range [6] [7]. These recovery percentages fall within acceptable regulatory guidelines and indicate minimal systematic bias in the analytical procedure. Matrix-matched calibration standards help minimize accuracy issues related to matrix effects and extraction efficiency variations.

Matrix effect evaluation represents a critical component of bioanalytical method validation, particularly for mass spectrometric detection systems. Ion suppression or enhancement can significantly impact quantitative accuracy if not properly addressed through appropriate internal standard selection and sample preparation techniques [7] [18]. Acceptable matrix effect criteria typically require responses within 85% to 115% of neat solution standards.

Selectivity assessment involves demonstrating adequate chromatographic separation from endogenous matrix components, metabolites, and potential interfering substances. Blank matrix analysis from multiple sources helps identify potential interferences, while spiked recovery studies confirm method specificity [15] [19]. Degradation product analysis further validates method selectivity by demonstrating adequate resolution from known impurities and breakdown products.

Comparative Analysis with Parent Glucocorticoid Compounds

Dexamethasone phenylpropionate exhibits distinct analytical characteristics compared to the parent dexamethasone compound and related glucocorticoid esters. The phenylpropionate esterification significantly increases lipophilicity, with calculated logarithmic partition coefficients approximately 2.4 units higher than dexamethasone [20] [21]. This enhanced lipophilicity directly impacts chromatographic retention, extraction efficiency, and protein binding characteristics.

Retention time differences provide excellent chromatographic discrimination between dexamethasone phenylpropionate and its parent compound. Under typical reversed-phase conditions, dexamethasone phenylpropionate elutes at approximately 23.11 minutes compared to 10.3 minutes for dexamethasone [2] [11]. This significant retention difference enables simultaneous analysis of both compounds in pharmacokinetic studies examining ester hydrolysis kinetics.

Plasma protein binding exhibits substantial differences between the ester and parent compound. Dexamethasone phenylpropionate demonstrates 95% to 98% protein binding compared to 77% to 84% for dexamethasone [20] [21]. This increased protein binding contributes to prolonged elimination half-lives (25.6 hours versus 2.5 to 4.0 hours) and altered pharmacokinetic profiles requiring specific analytical considerations for bioequivalence studies.

Hydrolysis rate constants differ significantly between various dexamethasone esters. Dexamethasone phenylpropionate exhibits a hydrolysis rate constant of approximately 1.2 × 10⁻⁷ per second, substantially slower than dexamethasone phosphate (3.80 × 10⁻⁶ per second) [20] [22]. This reduced hydrolysis rate contributes to improved stability during sample storage and analysis but requires consideration during forced degradation studies.

Mass spectrometric fragmentation patterns provide additional discrimination between glucocorticoid esters. While all compounds produce similar steroid backbone fragments, the specific neutral losses differ based on the ester substituent. Dexamethasone phenylpropionate produces characteristic losses of 134 mass units (phenylpropionic acid) and 116 mass units (phenylpropionic acid minus water), enabling unambiguous structural confirmation [9] [23].

Thermal stability comparisons reveal enhanced stability for dexamethasone phenylpropionate (180°C to 200°C decomposition) compared to the phosphate ester (140°C to 160°C) [20]. This improved thermal stability facilitates gas chromatographic analysis and enables more aggressive sample preparation techniques when necessary for complex matrix analysis.

Degradation Product Identification Through Liquid Chromatography-Tandem Mass Spectrometry

Comprehensive degradation product identification for dexamethasone phenylpropionate requires systematic stress testing under multiple conditions including acidic, basic, oxidative, thermal, and photolytic environments. Liquid chromatography-tandem mass spectrometry provides the analytical capability necessary to identify and structurally characterize these degradation products through accurate mass measurement and characteristic fragmentation patterns [24] [25].

Primary degradation pathways involve ester hydrolysis yielding dexamethasone (molecular ion 393.2) and phenylpropionic acid (molecular ion 165.1) as the major breakdown products [20]. This hydrolysis reaction proceeds via nucleophilic attack at the carbonyl carbon, with reaction rates influenced by pH, temperature, and ionic strength. Under physiological conditions, the hydrolysis half-life approximates 408 days, enabling extended analytical stability [26].

Secondary degradation products arise from oxidative modifications of the steroid backbone following ester cleavage. 17-Oxodexamethasone (molecular ion 391.2) forms through oxidation at the C17 position, producing characteristic fragment ions at 373.2 and 355.2 mass-to-charge ratios [24]. 6β-Hydroxydexamethasone (molecular ion 409.2) represents another major oxidative metabolite, exhibiting fragments at 391.2, 373.2, and 355.2 corresponding to sequential water losses.

Acid-catalyzed degradation generates dexamethasone-21-oic acid (molecular ion 407.2) through oxidation of the primary alcohol group to a carboxylic acid functionality [22]. This degradation product exhibits characteristic fragments at 389.2 and 371.2, corresponding to water and carbon dioxide losses respectively. Formation rates increase significantly under acidic stress conditions, particularly at elevated temperatures.

Dehydration reactions produce 16,17-unsaturated dexamethasone (molecular ion 375.2) through elimination of water from the steroid D-ring [24]. This degradation pathway becomes more prominent under thermal stress conditions and produces characteristic fragments at 357.2 and 339.2 mass-to-charge ratios. The unsaturated product exhibits altered ultraviolet absorption characteristics, facilitating chromatographic detection and quantification.

Purity

Quantity

XLogP3

UNII

GHS Hazard Statements

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard;Environmental Hazard